N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide: is a chemical compound that belongs to the class of oxazoles. It is primarily used as a heterocyclic building block in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-butylamine and 4,5-dimethyloxazole. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes esterification, neutralization, and amidation reactions, followed by purification steps such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide is widely used in scientific research, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide
- This compound
- This compound
Uniqueness
N-Butyl-N-(4,5-dimethyloxazol-2-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of the oxazole ring and the cyclohexanecarboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
57068-47-0 |
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Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
N-butyl-N-(4,5-dimethyl-1,3-oxazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-18(16-17-12(2)13(3)20-16)15(19)14-9-7-6-8-10-14/h14H,4-11H2,1-3H3 |
InChI Key |
CVMZNGAJOPDUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=C(O1)C)C)C(=O)C2CCCCC2 |
Origin of Product |
United States |
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